5-methyl-2-(methylsulfanyl)-N-[(oxan-4-yl)methyl]pyrimidin-4-amine
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Overview
Description
5-methyl-2-(methylsulfanyl)-N-[(oxan-4-yl)methyl]pyrimidin-4-amine is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are fundamental components of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(methylsulfanyl)-N-[(oxan-4-yl)methyl]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine ring is replaced by a methylsulfanyl group using reagents like methylthiolate.
Attachment of the Oxan-4-ylmethyl Group: The oxan-4-ylmethyl group can be attached through alkylation reactions, where the pyrimidine nitrogen is alkylated using oxan-4-ylmethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to form dihydropyrimidines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides, methylthiolate, bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyrimidines.
Substitution: Various alkylated pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-methyl-2-(methylsulfanyl)-N-[(oxan-4-yl)methyl]pyrimidin-4-amine can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of pyrimidine derivatives with biological macromolecules such as DNA and proteins. Its structural similarity to nucleotides makes it a useful tool in the study of enzyme mechanisms and drug design.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, including antiviral, antibacterial, or anticancer properties. Research into these potential activities could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics provided by the methylsulfanyl and oxan-4-ylmethyl groups.
Mechanism of Action
The mechanism of action of 5-methyl-2-(methylsulfanyl)-N-[(oxan-4-yl)methyl]pyrimidin-4-amine would depend on its specific application. In a biological context, it may interact with enzymes or receptors, mimicking or inhibiting the action of natural substrates. The methylsulfanyl group could participate in redox reactions, while the oxan-4-ylmethyl group could enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-methylthio-4-aminopyrimidine: Similar in structure but lacks the oxan-4-ylmethyl group.
5-methyl-2-thiouracil: Contains a thiol group instead of a methylsulfanyl group.
4-amino-2-methylthiopyrimidine: Similar but with different substitution patterns.
Uniqueness
5-methyl-2-(methylsulfanyl)-N-[(oxan-4-yl)methyl]pyrimidin-4-amine is unique due to the presence of both the methylsulfanyl and oxan-4-ylmethyl groups, which confer distinct chemical properties and potential for diverse applications. Its combination of functional groups is not commonly found in other pyrimidine derivatives, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-methyl-2-methylsulfanyl-N-(oxan-4-ylmethyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3OS/c1-9-7-14-12(17-2)15-11(9)13-8-10-3-5-16-6-4-10/h7,10H,3-6,8H2,1-2H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGUEDYDOLSSDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1NCC2CCOCC2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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